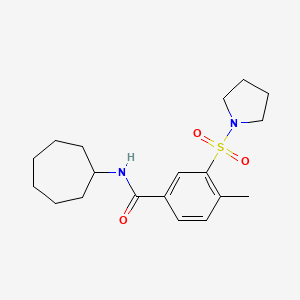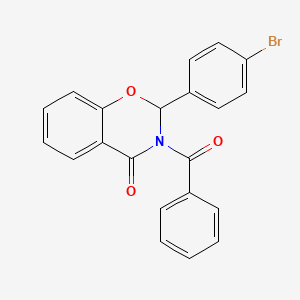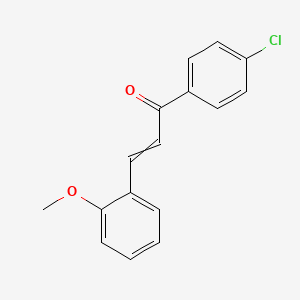![molecular formula C20H24ClNO B12478043 N-[4-(benzyloxy)-3-chlorobenzyl]cyclohexanamine](/img/structure/B12478043.png)
N-[4-(benzyloxy)-3-chlorobenzyl]cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}CYCLOHEXANAMINE is an organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclohexanamine backbone with a benzyloxy and chlorophenyl group attached, making it a versatile molecule for synthetic and analytical purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}CYCLOHEXANAMINE typically involves multiple steps:
Preparation of 4-(Benzyloxy)-3-chlorobenzyl chloride: This intermediate can be synthesized by reacting 4-(benzyloxy)benzyl alcohol with thionyl chloride.
Formation of the final compound: The 4-(benzyloxy)-3-chlorobenzyl chloride is then reacted with cyclohexylamine under basic conditions to yield N-{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}CYCLOHEXANAMINE.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}CYCLOHEXANAMINE can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.
Reduction: Reduction of the chlorophenyl group results in a phenyl group.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}CYCLOHEXANAMINE has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of N-{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}CYCLOHEXANAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and chlorophenyl groups can enhance binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Benzyloxy-3-chloroaniline
- 4-(Benzyloxy)benzyl chloride
- Cyclohexylamine
Uniqueness
N-{[4-(BENZYLOXY)-3-CHLOROPHENYL]METHYL}CYCLOHEXANAMINE is unique due to its combination of a cyclohexanamine backbone with a benzyloxy and chlorophenyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C20H24ClNO |
|---|---|
Poids moléculaire |
329.9 g/mol |
Nom IUPAC |
N-[(3-chloro-4-phenylmethoxyphenyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C20H24ClNO/c21-19-13-17(14-22-18-9-5-2-6-10-18)11-12-20(19)23-15-16-7-3-1-4-8-16/h1,3-4,7-8,11-13,18,22H,2,5-6,9-10,14-15H2 |
Clé InChI |
GXIUJYBLDWLTSL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NCC2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-2-[3-(4-methylpiperazin-1-yl)propanoyl]hydrazinecarboxamide](/img/structure/B12477963.png)
![N-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B12477969.png)
![5-[(3aS,4S,6aR)-2-imino-5-oxidohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B12477970.png)
![2-methylpropyl 2-amino-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12477976.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N,N-diphenylpropanamide](/img/structure/B12477978.png)
![1-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12477979.png)
![3-chloro-4-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-methoxyethyl)benzenesulfonamide](/img/structure/B12478010.png)
![2-amino-4-(3-bromophenyl)-6-methyl-3-(phenylsulfonyl)-4,6-dihydro-5H-pyrano[3,2-c]quinolin-5-one](/img/structure/B12478011.png)
![2-bromo-N-(4-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12478014.png)
![N-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-methoxy-5-nitroaniline](/img/structure/B12478015.png)
![ethyl N-[1,1,1,3,3,3-hexafluoro-2-(4-fluorophenoxy)propan-2-yl]carbamate](/img/structure/B12478017.png)


